molecular formula C13H18BNO2 B14077488 (2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid

(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B14077488
M. Wt: 231.10 g/mol
InChI Key: BLVSLEPNLOIKCM-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The general procedure involves the reaction of a halogenated aromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial synthesis is optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes. Substitution reactions can yield a wide range of products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the development of sensors and probes, as well as in drug design where the compound can inhibit specific enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyrrolidinyl group, which confer distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .

Properties

Molecular Formula

C13H18BNO2

Molecular Weight

231.10 g/mol

IUPAC Name

(2-cyclopropyl-5-pyrrolidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C13H18BNO2/c16-14(17)13-9-11(15-7-1-2-8-15)5-6-12(13)10-3-4-10/h5-6,9-10,16-17H,1-4,7-8H2

InChI Key

BLVSLEPNLOIKCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N2CCCC2)C3CC3)(O)O

Origin of Product

United States

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